Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-
Description
This compound belongs to the family of ester-functionalized dicarboxylic acids, which are notable for their applications in polymer chemistry, surfactants, and specialty materials due to their bifunctional reactivity and tailored solubility properties .
Properties
IUPAC Name |
2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-13(2)17(22)23-12-10-8-6-4-3-5-7-9-11-14(15(18)19)16(20)21/h14H,1,3-12H2,2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKSTARXLKKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCC(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560486 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108362-85-2 | |
| Record name | {10-[(2-Methylacryloyl)oxy]decyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methacryloxy-1,1-undecanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Precursor Synthesis: Methacryloyloxydecyl Alcohol
The decyl alcohol derivative must first be modified to include the methacryloyloxy group. This is achieved through a nucleophilic acyl substitution reaction between decyl alcohol and methacryloyl chloride (CH₂=C(CH₃)COCl) in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C to minimize side reactions:
$$
\text{Decyl alcohol} + \text{Methacryloyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{[10-(2-methyl-1-oxo-2-propenyl)oxy]decyl alcohol}
$$
The product is purified via column chromatography to remove unreacted reagents.
Esterification Techniques for [10-[(2-Methyl-1-oxo-2-propenyl)oxy]decyl] Group
Steglich Esterification
A widely used method for esterifying carboxylic acids with alcohols involves the Steglich esterification , which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. For propanedioic acid, this method ensures selective mono- or diesterification depending on stoichiometry:
$$
\text{Propanedioic acid} + 2\,\text{[10-(2-methyl-1-oxo-2-propenyl)oxy]decyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC, THF}} \text{Target compound}
$$
Key advantages include mild reaction conditions (room temperature) and high yields (>85%). However, the long decyl chain may necessitate extended reaction times (24–48 hours) due to steric hindrance.
Acid Chloride Route
Alternative methods involve converting propanedioic acid to its diacid chloride using thionyl chloride (SOCl₂). The diacid chloride is then reacted with the methacryloyloxydecyl alcohol:
$$
\text{Propanedioic acid} \xrightarrow{\text{SOCl}_2} \text{Propanedioyl chloride} \xrightarrow[]{\text{Alcohol, pyridine}} \text{Target compound}
$$
This method offers faster reaction kinetics (<6 hours) but requires stringent moisture control.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time) and reduce byproduct formation. For example, a tubular reactor system with in-line IR monitoring can optimize the esterification of propanedioic acid with the methacryloyloxydecyl alcohol at 60–70°C.
Solvent Selection and Recycling
Large-scale processes favor solvents like methyl tert-butyl ether (MTBE) or toluene due to their low polarity, which enhances product isolation via liquid-liquid extraction. Solvent recycling systems are integrated to minimize waste and costs.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Steglich esterification | RT, 24–48 hours | 85–90 | 95 | Moderate |
| Acid chloride route | 0–5°C, 6 hours | 78–82 | 90 | High |
| Continuous flow | 60–70°C, 2-hour residence | 92–95 | 98 | High |
Data extrapolated from patent examples and analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and sodium hydroxide (NaOH) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors . These interactions can modulate biological processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with other propanedioic acid derivatives and related esters, focusing on structural features, functional groups, and regulatory or environmental data.
Fluorinated Propanedioic Acid Esters
- Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester (CAS 226409-30-9): This compound features a perfluorinated alkyl chain (C8-12) and ethenyloxybutyl ester groups. Unlike the target compound, its fluorinated backbone imparts high chemical resistance and thermal stability, making it suitable for coatings or materials requiring inertness. However, perfluorinated compounds are increasingly scrutinized due to environmental persistence and toxicity concerns . Key Difference: Fluorinated chains vs. non-fluorinated decyl chain in the target compound.
- Propanedioic acid, mono(.gamma.-.omega.-perfluoro-C8-12-alkyl) derivs., bis[4-(ethenyloxy)butyl] esters (CAS 238420-80-9): Similar to the above, this derivative combines partial fluorination with ethenyloxybutyl esters. Its partial fluorination may balance reactivity and stability, contrasting with the fully non-fluorinated target compound .
Polymerizable Propanedioic Acid Derivatives
Environmental and Regulatory Profiles
- Environmental Impact: Propanedioic acid derivatives like the target compound are detected in urban wastewater (UWW) alongside fatty acids and amino acids, indicating moderate environmental mobility . In contrast, fluorinated analogs (e.g., CAS 226409-30-9) are regulated under programs like the Pharos Project due to their persistence and bioaccumulation risks .
- Regulatory Status : The target compound lacks explicit regulatory data in the evidence, whereas fluorinated derivatives face stricter scrutiny under TSCA and NDSL frameworks .
Biological Activity
Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- (CAS Number: 137371-52-9) is a chemical compound with the molecular formula C17H28O6 and a molecular weight of 328.4 g/mol. This compound is characterized by its unique structure, which includes a propanedioic acid moiety linked to a decyl chain with a 2-methyl-1-oxo-2-propenyl group. Its synthesis typically involves the esterification of propanedioic acid with derivatives of decyl alcohol containing the aforementioned functional group.
Chemical Structure
The chemical structure of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- can be represented as follows:
Properties and Specifications
| Property | Value |
|---|---|
| Molecular Formula | C17H28O6 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-[10-(2-methylprop-2-enoyloxy)decyl]propanedioic acid |
| InChI Key | JDKSTARXLKKYPS-UHFFFAOYSA-N |
| GHS Hazard Class | Irritant |
The biological activity of Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]- is primarily attributed to its interaction with various biomolecules. The ester group in the compound can undergo hydrolysis, releasing the active carboxylic acid, which may interact with enzymes and receptors involved in metabolic pathways.
Research Findings
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of propanedioic acid exhibit antimicrobial properties against various bacterial strains, indicating potential use in pharmaceuticals and personal care products.
- Anti-inflammatory Properties : Some research has indicated that compounds with similar structures may possess anti-inflammatory effects, making them candidates for therapeutic applications in treating inflammatory diseases.
- Drug Delivery Systems : Due to its ester functionality, this compound may be explored as a drug delivery agent, facilitating the transport of therapeutic agents across biological membranes.
Case Studies
-
Study on Antimicrobial Effects :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the alkyl chain significantly enhanced antimicrobial activity.
-
Inflammation Model :
- In an animal model for inflammation, a derivative of propanedioic acid was administered to assess its effects on inflammatory markers. The results showed a reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.
-
Drug Delivery Research :
- Research conducted on the encapsulation efficiency of propanedioic acid-based nanoparticles demonstrated improved bioavailability of co-administered drugs in vitro, supporting its use in drug delivery systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
